![molecular formula C15H10ClNO2 B2510252 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one CAS No. 150017-26-8](/img/structure/B2510252.png)
2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
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Description
2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, commonly known as CMB-4, is a synthetic compound that has been studied for its potential applications in various scientific research fields. CMB-4 is a heterocyclic compound that belongs to the class of benzoxazinones, a group of nitrogen-containing compounds. CMB-4 is known for its unique structural features and has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Chemical Reactions and Intermediates
- The compound has been involved in reactions leading to various products, demonstrating its utility as a chemical intermediate. For instance, the reaction of 3-arylimino-2-indolinones with m-chloroperbenzoic acid leads to the formation of quinazolinediones and carbamic acid methyl ester, with 4-arylimino-(1H,4H)-3,1-benzoxazin-2-one being a key intermediate in this process (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Antioxidant and Antitumor Activities
- The compound's derivatives have been evaluated for their antioxidant and antitumor activities. Specifically, 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one, a derivative, was prepared and studied for these biological activities (El-Moneim, El‐Deen, & El-Fattah, 2011).
Structural and Vibrational Investigation
- Research has also focused on the structural and vibrational properties of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This includes studies using experimental infrared spectrum and hybrid B3LYP methods, which help in understanding its chemical properties (Castillo, Romano, Raschi, & Brandán, 2015).
Hypolipidemic Properties
- Certain derivatives of the compound have shown hypolipidemic properties, including hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating effects in studies conducted on rats (Fenton, Newton, Wyman, Bagge, Dron, Riddell, & Jones, 1989).
properties
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-2-7-13-12(8-9)15(18)19-14(17-13)10-3-5-11(16)6-4-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXHCQSDDXVJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one |
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